1-(1-Methylisoquinolin-6-yl)ethan-1-one
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Overview
Description
1-(1-Methylisoquinolin-6-yl)ethan-1-one is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse pharmacological activities and are often found in natural products and synthetic compounds. This particular compound features a methyl group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylisoquinolin-6-yl)ethan-1-one typically involves the alkylation of isoquinoline derivatives. One common method is the Friedel-Crafts acylation reaction, where isoquinoline is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other optimized synthetic routes that ensure cost-effectiveness and scalability. The choice of method depends on factors such as availability of raw materials, environmental regulations, and desired production capacity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylisoquinolin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(1-Methylisoquinolin-6-yl)ethanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(1-Methylisoquinolin-6-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
1-(1-Methylisoquinolin-6-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylisoquinolin-6-yl)ethan-1-one depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with different functional groups.
Uniqueness: 1-(1-Methylisoquinolin-6-yl)ethan-1-one is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Its methyl group and ketone functionality provide distinct chemical properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1-methylisoquinolin-6-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-12-4-3-10(9(2)14)7-11(12)5-6-13-8/h3-7H,1-2H3 |
InChI Key |
YTVFIYMGLXMQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)C(=O)C |
Origin of Product |
United States |
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